N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.309. The purity is usually 95%.
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Scientific Research Applications
Environmental Studies and Degradation Pathways
Acetamides, including various derivatives, have been extensively studied for their environmental fate, biodegradation pathways, and potential impacts. For example, research on acetaminophen (a compound related to the acetamide family) degradation by advanced oxidation processes (AOPs) has been conducted to understand its breakdown products, their biotoxicity, and proposed degradation pathways (Qutob et al., 2022). Such studies are crucial for assessing the environmental impacts of acetamides and developing methods to mitigate their presence in water bodies.
Pharmacological Research
In pharmacological research, acetamides have been explored for their therapeutic potential and mechanisms of action. For instance, the pharmacology of ketamine, an acetamide derivative, has been extensively reviewed to understand its therapeutic mechanisms in anesthesia and pain therapy, highlighting its role as an NMDA receptor antagonist and its effects on neurotransmitter systems (Peltoniemi et al., 2016). Such research provides insights into the development of new therapeutic agents based on acetamide chemistry.
Biochemical Transformations
The biochemical transformations and environmental fate of chiral emerging pollutants, including acetamide derivatives, have also been reviewed. This includes discussions on the enantioselectivity of biotransformation processes and the differential toxicological effects of individual stereoisomers (Wong, 2006). Understanding the stereochemistry of acetamides is essential for assessing their biological activity and environmental behavior.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-11-4-2-3-5-12(11)19-8-13(17)15-9-14(10-16)6-7-14/h2-5,16H,6-10H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKWWXGUIRBJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.